molecular formula C12H28O4Si2 B1167247 1,2-Bis(methyldiethoxysilyl)ethylene CAS No. 124279-15-8

1,2-Bis(methyldiethoxysilyl)ethylene

Cat. No.: B1167247
CAS No.: 124279-15-8
M. Wt: 292.52 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Action Environment

The action, efficacy, and stability of 1,2-Bis(methyldiethoxysilyl)ethylene can be influenced by environmental factors. For instance, its hydrolytic sensitivity suggests that its reactivity and stability may be affected by the presence of moisture or water . Therefore, it’s crucial to consider the environmental conditions when using this compound.

Biochemical Analysis

Biochemical Properties

1,2-Bis(methyldiethoxysilyl)ethylene plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The hydrolyzable group of this compound forms stable condensation products with siliceous surfaces and other oxides such as those of aluminum, zirconium, tin, titanium, and nickel. The organofunctional group alters the wetting or adhesion characteristics of the substrate, catalyzes chemical transformations at the heterogeneous interface, and modifies its partition characteristics .

Cellular Effects

This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It enhances adhesive bonding and increases mechanical properties in coatings and composite applications. The compound’s ability to form multiple bonds with substrates ensures better substrate bonding and improved mechanical properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms up to six bonds with a substrate, compared to conventional silanes that form only three bonds. This increased bonding capability enhances the hydrolytic stability and durability of the materials it interacts with. The compound also catalyzes chemical transformations at the heterogeneous interface, impacting gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits high hydrolytic stability, which ensures a longer shelf life and better performance in various applications. Over time, it maintains its ability to form durable bonds and enhance mechanical properties, making it a reliable choice for long-term use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound enhances adhesive bonding and mechanical properties without causing adverse effects. At higher dosages, it may exhibit toxic effects due to its interaction with cellular components. It is essential to determine the optimal dosage to maximize benefits while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s hydrolyzable group reacts with siliceous surfaces and other oxides, forming stable condensation products. These interactions impact metabolic flux and metabolite levels, contributing to the compound’s overall biochemical properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring it reaches the target sites where it can exert its effects. The compound’s ability to form multiple bonds with substrates enhances its distribution and effectiveness .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications direct the compound to these compartments, ensuring it reaches the appropriate sites for optimal performance. The compound’s unique structure and bonding capabilities contribute to its effective subcellular localization .

Preparation Methods

1,2-Bis(methyldiethoxysilyl)ethylene can be synthesized through several synthetic routes. One common method involves the reaction of methyldiethoxysilane with ethylene in the presence of a catalyst. The reaction conditions typically include a temperature range of 80-100°C and a pressure of 1-2 atm . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Properties

IUPAC Name

[(E)-2-[diethoxy(methyl)silyl]ethenyl]-diethoxy-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28O4Si2/c1-7-13-17(5,14-8-2)11-12-18(6,15-9-3)16-10-4/h11-12H,7-10H2,1-6H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLIVTNXBUXXOP-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(C=C[Si](C)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[Si](C)(/C=C/[Si](C)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Bis(methyldiethoxysilyl)ethylene
Reactant of Route 2
1,2-Bis(methyldiethoxysilyl)ethylene
Reactant of Route 3
1,2-Bis(methyldiethoxysilyl)ethylene
Reactant of Route 4
1,2-Bis(methyldiethoxysilyl)ethylene
Reactant of Route 5
1,2-Bis(methyldiethoxysilyl)ethylene
Reactant of Route 6
1,2-Bis(methyldiethoxysilyl)ethylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.